1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
Overview
Description
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClFN₂O and a molecular weight of 244.69 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidin-3-amine structure, forming a hydrochloride salt. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and pyrrolidin-3-amine.
Reaction Conditions: The reaction between 2-fluorobenzoyl chloride and pyrrolidin-3-amine is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.
Formation of Intermediate: The reaction leads to the formation of an intermediate, which is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted products.
Scientific Research Applications
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and to develop new bioactive molecules.
Medicine: Research on this compound includes its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorobenzoyl)pyrrolidin-3-amine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, leading to differences in reactivity and biological activity.
1-(2-Bromobenzoyl)pyrrolidin-3-amine hydrochloride: The presence of a bromine atom in place of fluorine results in distinct chemical and physical properties.
1-(2-Iodobenzoyl)pyrrolidin-3-amine hydrochloride: The iodine-substituted analog exhibits unique characteristics compared to the fluorine-substituted compound.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14;/h1-4,8H,5-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJRUEBAENLOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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